molecular formula C7H9N3O2 B13925158 1-(2-Methylprop-2-enyl)-4-nitro-1H-pyrazole CAS No. 1240577-16-5

1-(2-Methylprop-2-enyl)-4-nitro-1H-pyrazole

Cat. No.: B13925158
CAS No.: 1240577-16-5
M. Wt: 167.17 g/mol
InChI Key: WQAFUGUNSDGPIB-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-enyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a nitro group at position 4 and a 2-methylprop-2-enyl group at position 1. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2-Methylprop-2-enyl)-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-nitro-1H-pyrazole with 2-methylprop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methylprop-2-enyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The 2-methylprop-2-enyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

    Addition: The double bond in the 2-methylprop-2-enyl group can undergo addition reactions with halogens or hydrogen halides.

Common reagents used in these reactions include hydrogen gas, halogens, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylprop-2-enyl)-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-enyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methylprop-2-enyl)-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:

    1-Phenyl-3-methyl-4-nitro-1H-pyrazole: Similar structure but with a phenyl group instead of a 2-methylprop-2-enyl group.

    1-(2-Methylprop-2-enyl)-3,5-dimethyl-4-nitro-1H-pyrazole: Contains additional methyl groups on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1240577-16-5

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-4-nitropyrazole

InChI

InChI=1S/C7H9N3O2/c1-6(2)4-9-5-7(3-8-9)10(11)12/h3,5H,1,4H2,2H3

InChI Key

WQAFUGUNSDGPIB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

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